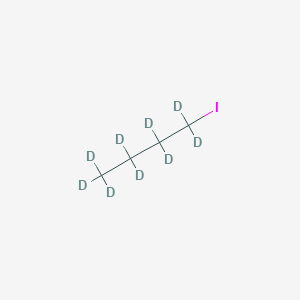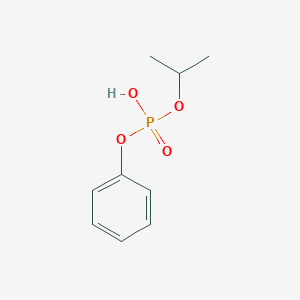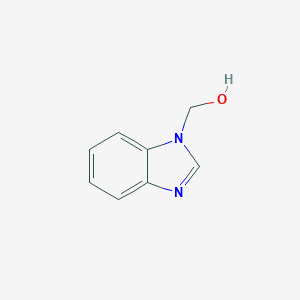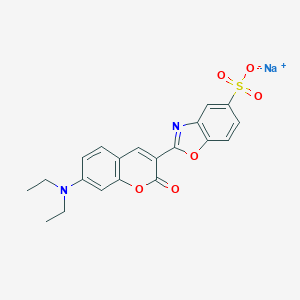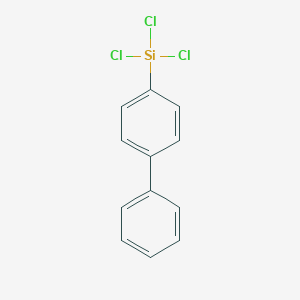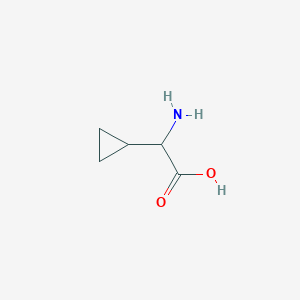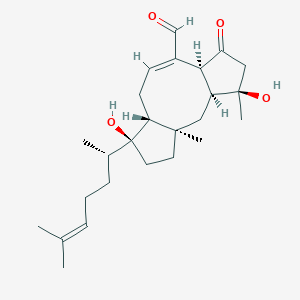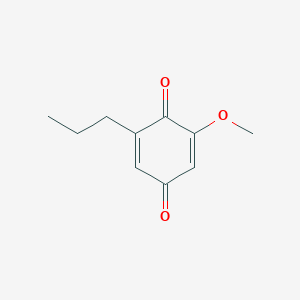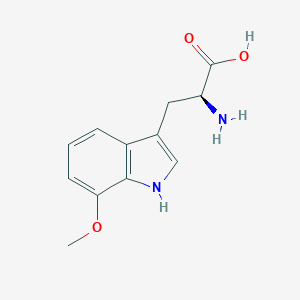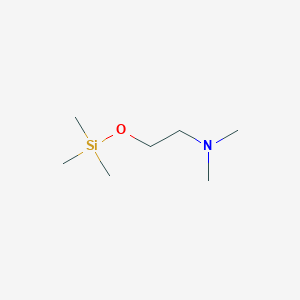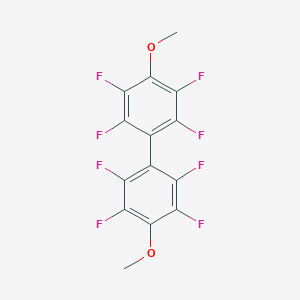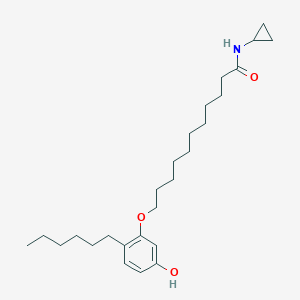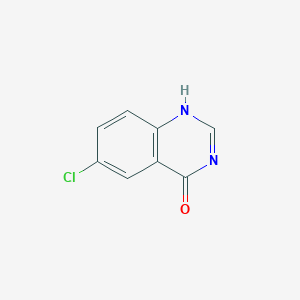
6-Chloro-4-hydroxyquinazoline
Vue d'ensemble
Description
6-Chloro-4-hydroxyquinazoline is a derivative of quinazoline, a bicyclic compound consisting of two fused six-membered aromatic rings, a benzene ring, and a pyrimidine ring. The presence of a chlorine atom and a hydroxyl group on the quinazoline scaffold can significantly alter its chemical and biological properties, making it a valuable intermediate for further chemical modifications and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step chemical reactions starting from simple precursors. For instance, the synthesis of 6-hydroxy-2,4-diaminoquinazolines, which are structurally related to 6-Chloro-4-hydroxyquinazoline, has been achieved through a solid-phase approach using 6-hydroxy-2,4-dichloroquinazoline as a key intermediate . This method allows for regioselective substitution of the chlorines to yield the desired compounds with high purity. Similarly, the synthesis of 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline demonstrates the selective nucleophilic attack and the importance of protecting groups in the synthesis of quinazoline derivatives .
Molecular Structure Analysis
The molecular structure of quinazoline derivatives can be elucidated using techniques such as X-ray crystallography, NMR, and MS. For example, the crystal structure of a quinazoline derivative was determined, showing that the molecule belongs to the orthorhombic system with specific space group parameters . The molecular structure, including the position of the chlorine atom and other substituents, plays a crucial role in the biological activity and interaction with biological targets.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including substitution, nitration, reduction, cyclization, and chlorination, to yield new compounds with diverse properties . The reactivity of the chlorine atom in the quinazoline ring can be exploited for further functionalization. For instance, chloroquinoline conjugates have been synthesized and evaluated for their antimalarial activity, demonstrating the potential of these derivatives in drug development .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives, such as solubility, melting point, and stability, are influenced by the substituents on the quinazoline ring. The presence of a chlorine atom and a hydroxyl group can affect the compound's ability to form hydrogen bonds and its overall polarity. These properties are essential for the compound's behavior in biological systems and its potential as a pharmaceutical agent. The optical properties of quinazoline derivatives can also be studied using UV-visible and fluorescent spectra, providing insights into their electronic structure and potential applications in materials science .
Applications De Recherche Scientifique
Application 1: Anti-Tumor Activity
Scientific Field: Medicinal Chemistry
Methods of Application: The compound B1 was found to have superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines, and dose-dependently suppressed the intracellular PAR formation and enhanced the γH2AX aggregation . Mechanistic study showed that B1 stimulated the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity .
Results or Outcomes: An in vivo study showed that B1 significantly suppressed tumor growth at a dose of 25 mg/kg, and an acute toxicity study confirmed its safety . Molecular docking and dynamics simulations revealed that hydrogen bonding between B1 and ASP766 may be helpful to enhance anti-drug resistance ability .
Application 2: Antibacterial Activity
Scientific Field: Medicinal Chemistry
Methods of Application: Various quinazolinone derivatives have been investigated and reported for their promising antimicrobial properties and structure-activity relationships .
Results or Outcomes: Quinazolines and quinazolinones emerged as a privileged class of nitrogen containing heterocyclic scaffolds; exhibits a broad spectrum of pharmacological activities, including anti-inflammatory, antitubercular, and antiviral activities .
Application 3: Anti-Proliferative Activity
Scientific Field: Medicinal Chemistry
Methods of Application: The anti-proliferative activities were tested in normal human breast cancer cells (MDA-MB-231), human normal hepatocytes (LO2), and human normal colonic epithelial cells (NCM460) .
Results or Outcomes: The compound B1 has been found to have superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines, and dose-dependently suppressed the intracellular PAR formation and enhanced the γH2AX aggregation .
Application 4: Synthesis of Quinazoline Derivatives
Scientific Field: Organic Synthesis
Methods of Application: Numerous synthetic methods have been developed for the synthesis of quinazolines and their derivatives .
Results or Outcomes: The development of novel and improved synthetic methods for the synthesis and functionalization of a nitrogen-containing heterocyclic framework has always been a hot topic of research in synthetic organic chemistry due to their potential applications in the area of medicinal chemistry and material sciences .
Application 5: In Silico, In Vivo and In Vitro Studies
Scientific Field: Medicinal Chemistry
Methods of Application: The compound B1 has been found to have superior cytotoxicity in primary PARPi-resistant HCT-15 and HCC1937 cell lines, and dose-dependently suppressed the intracellular PAR formation and enhanced the γH2AX aggregation . Mechanistic study showed that B1 stimulated the formation of intracellular ROS and the depolarization of the mitochondrial membrane, which could increase apoptosis and cytotoxicity .
Results or Outcomes: An in vivo study showed that B1 significantly suppressed tumor growth at a dose of 25 mg/kg, and an acute toxicity study confirmed its safety . Molecular docking and dynamics simulations revealed that hydrogen bonding between B1 and ASP766 may be helpful to enhance anti-drug resistance ability .
Application 6: Transition Metal-Catalyzed Synthesis
Scientific Field: Organic Synthesis
Methods of Application: Numerous synthetic methods have been developed for the synthesis of quinazolines and their derivatives . This review article briefly outlines the new synthetic methods for compounds containing the quinazoline scaffold employing transition metal-catalyzed reactions .
Results or Outcomes: The development of novel and improved synthetic methods for the synthesis and functionalization of a nitrogen-containing heterocyclic framework has always been a hot topic of research in synthetic organic chemistry due to their potential applications in the area of medicinal chemistry and material sciences .
Safety And Hazards
The safety data sheet for 6-Chloro-4-hydroxyquinazoline indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Protective equipment should be worn when handling this compound .
Orientations Futures
Propriétés
IUPAC Name |
6-chloro-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBVWEUSCRFCPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)C(=O)N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 63206 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




